D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt
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Overview
Description
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is a chemical compound derived from inositol, a type of sugar alcohol. This compound is often used in biochemical research due to its role in various cellular processes. It is a white, lyophilized powder with a molecular weight of 458.48 g/mol .
Scientific Research Applications
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex inositol phosphates.
Biology: Plays a role in studying cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt can be synthesized from soybean L-α-phosphatidylinositol. The process involves the hydrolysis of phosphatidylinositol to yield D-myo-Inositol 1-monophosphate, which is then reacted with cyclohexylamine to form the cyclohexylammonium salt .
Industrial Production Methods
The industrial production of this compound typically involves large-scale hydrolysis and purification processes. The compound is then lyophilized to obtain a stable powder form suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inositol phosphates.
Reduction: It can be reduced to yield inositol derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various inositol phosphates and derivatives, which are crucial for studying cellular signaling pathways .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways within cells. It is involved in the regulation of inositol phosphate metabolism, which is crucial for various cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization .
Comparison with Similar Compounds
Similar Compounds
D-myo-Inositol 1,4,5-trisphosphate: Another inositol phosphate involved in cellular signaling.
D-myo-Inositol 1,3,4,5-tetrakisphosphate: Plays a role in regulating calcium signaling.
Phytic acid: A naturally occurring inositol phosphate with antioxidant properties.
Uniqueness
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is unique due to its specific interaction with cyclohexylamine, which enhances its stability and solubility. This makes it particularly useful in research settings where precise control over experimental conditions is required .
Properties
IUPAC Name |
cyclohexanamine;[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C6H13O9P/c7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h6H,1-5,7H2;1-11H,(H2,12,13,14)/t;1?,2-,3+,4-,5-,6?/m.1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDVDWGHBSYGCB-MDRKMWFQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26NO9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106032-59-1 |
Source
|
Record name | 106032-59-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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